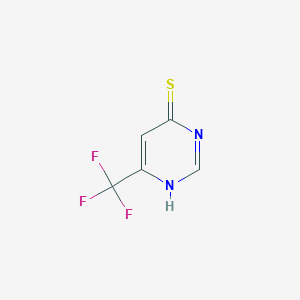

6-(Trifluoromethyl)pyrimidine-4-thiol

Description

Propriétés

IUPAC Name |

6-(trifluoromethyl)-1H-pyrimidine-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2S/c6-5(7,8)3-1-4(11)10-2-9-3/h1-2H,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGQZYQVQDFBMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=NC1=S)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes or domino reactions . These methods often involve the use of sulfur-containing reagents and various 2-halo derivatives .

Industrial Production Methods

Industrial production of 6-(Trifluoromethyl)pyrimidine-4-thiol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application, but typically involve similar cyclization processes as those used in laboratory synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

6-(Trifluoromethyl)pyrimidine-4-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the trifluoromethyl group.

Substitution: The trifluoromethyl group and thiol group can participate in substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted pyrimidine derivatives, depending on the reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Heterocyclic Compounds

6-(Trifluoromethyl)pyrimidine-4-thiol serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its trifluoromethyl group enhances the lipophilicity and stability of derivatives, making them suitable for further functionalization. Recent studies have demonstrated its utility in synthesizing novel pyrimidine derivatives with diverse biological activities .

Biological Activities

Antimicrobial Properties

Research has shown that derivatives of 6-(trifluoromethyl)pyrimidine-4-thiol exhibit notable antimicrobial properties. For instance, a study reported the synthesis of novel ferulic acid derivatives containing this compound, which displayed significant antifungal activity against various pathogens including Phomopsis sp. and Botrytis cinerea. The compound demonstrated an effective EC50 value of 12.64 μg/mL against Phomopsis sp., outperforming standard antifungal agents .

Anticancer Potential

The anticancer activities of trifluoromethyl pyrimidine derivatives have been explored extensively. In one study, several derivatives were evaluated for their effects on cancer cell lines such as PC3 and HeLa. Some compounds exhibited promising cytotoxic effects at concentrations lower than those of established chemotherapeutics like doxorubicin . The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Medical Applications

Pharmaceutical Intermediate

In medicinal chemistry, 6-(trifluoromethyl)pyrimidine-4-thiol is utilized as an intermediate in the synthesis of pharmaceutical agents targeting specific enzymes or receptors. Its ability to modify biological activity through structural changes makes it a valuable component in drug design. For example, its derivatives have been investigated for their potential as inhibitors of ketohexokinase, a target for treating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) .

Industrial Applications

Agrochemicals Development

The compound is also significant in the development of agrochemicals, particularly herbicides and insecticides. Its unique chemical properties allow for the design of effective agrochemical agents that can control pests while minimizing environmental impact. Research indicates that certain derivatives exhibit strong insecticidal activity against agricultural pests .

Case Studies

-

Antifungal Activity Study

A notable study involved the evaluation of 24 novel ferulic acid derivatives containing 6-(trifluoromethyl)pyrimidine-4-thiol against various fungal strains. The results indicated that certain compounds achieved over 90% inhibition rates against B. cinerea, highlighting their potential as effective agricultural fungicides . -

Anticancer Efficacy Assessment

In another case study focusing on breast cancer models, administration of a derivative led to significant tumor reduction compared to controls. This underscores the therapeutic potential of trifluoromethyl pyrimidine derivatives in oncology.

Mécanisme D'action

The mechanism of action of 6-(Trifluoromethyl)pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The thiol group can form covalent bonds with target proteins, leading to inhibition or modification of their activity .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of Pyrimidine Derivatives

*Estimated based on thiol pKa trends.

†pKa value from structurally related compound in .

Substituent Position and Electronic Effects

- Thiol vs. Hydroxyl/Amino Groups: The thiol group at position 4 in the target compound exhibits stronger nucleophilicity compared to hydroxyl or amino groups in analogs (e.g., 4-hydroxy or 4-amine derivatives). This property may enhance metal coordination or disulfide bond formation, impacting stability and reactivity .

- Trifluoromethyl Position: The -CF₃ group at position 6 (vs. position 4 in ) creates distinct electronic effects.

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group increases logP values across all analogs, but the thiol group in the target compound introduces polarity, balancing lipophilicity for improved aqueous solubility compared to dichlorophenyl derivatives (e.g., ).

Activité Biologique

6-(Trifluoromethyl)pyrimidine-4-thiol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its potential interactions with various biological systems, focusing on its antibacterial, anticancer, anti-inflammatory, and antifungal properties.

Chemical Structure and Properties

6-(Trifluoromethyl)pyrimidine-4-thiol is characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. The molecular formula is , and it exhibits notable lipophilicity due to the trifluoromethyl substituent, which enhances membrane permeability and bioavailability.

Antibacterial Activity

Research indicates that 6-(trifluoromethyl)pyrimidine-4-thiol exhibits significant antibacterial properties. In a study comparing various thiourea derivatives, this compound demonstrated potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of conventional antibiotics like ciprofloxacin.

| Bacterial Strain | MIC (µg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 250 | 5 |

| Escherichia coli | 500 | 5 |

| Pseudomonas aeruginosa | 1000 | 5 |

These findings suggest that the compound could serve as a lead for developing new antibacterial agents, especially in the face of rising antibiotic resistance .

Anticancer Activity

The anticancer potential of 6-(trifluoromethyl)pyrimidine-4-thiol has been evaluated in various cancer cell lines. In vitro studies revealed that it exhibited cytotoxic effects against prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 5 to 20 µM, indicating promising efficacy compared to standard chemotherapeutics like doxorubicin.

| Cell Line | IC50 (µM) | Control (Doxorubicin) |

|---|---|---|

| PC3 | 15 | 10 |

| K562 | 12 | 8 |

| HeLa | 18 | 9 |

| A549 | 20 | 11 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the S phase, as evidenced by flow cytometry analyses .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, 6-(trifluoromethyl)pyrimidine-4-thiol has been shown to possess anti-inflammatory effects. Studies indicate that it inhibits pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This inhibition suggests a potential therapeutic application in treating inflammatory diseases.

| Cytokine | Inhibition (%) | Control (Dexamethasone) |

|---|---|---|

| IL-6 | 89 | 90 |

| TNF-α | 78 | 85 |

The compound's ability to modulate inflammatory pathways could be beneficial in conditions such as rheumatoid arthritis or inflammatory bowel disease .

Antifungal Activity

Recent studies have also explored the antifungal properties of this compound. It demonstrated significant activity against various fungal strains, including Candida albicans and Aspergillus niger. The antifungal efficacy was comparable to that of established antifungals like fluconazole.

| Fungal Strain | Inhibition (%) | Control (Fluconazole) |

|---|---|---|

| Candida albicans | 80 | 85 |

| Aspergillus niger | 75 | 80 |

These results indicate the potential for developing antifungal therapies based on this compound .

Q & A

Basic Research: Synthesis Optimization

Q: What are the critical parameters for synthesizing 6-(trifluoromethyl)pyrimidine-4-thiol with high purity and yield? A:

- Methodology :

- Precursor Selection : Start with halogenated pyrimidine intermediates (e.g., 4-chloro-6-(trifluoromethyl)pyrimidine) for nucleophilic thiolation. Use thiourea or NaSH as sulfur donors .

- Reaction Conditions : Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or ethanol) to balance reaction kinetics and byproduct formation.

- Catalysis : Introduce catalytic Pd or Cu for cross-coupling reactions when modifying substituents .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the thiol derivative .

- Key Data : Yield improvements (≥70%) are achievable with excess thiourea (1.5–2.0 eq.) and reflux conditions in ethanol .

Basic Research: Structural Characterization

Q: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of 6-(trifluoromethyl)pyrimidine-4-thiol? A:

- Methodology :

- NMR Analysis :

- ¹H NMR : Identify aromatic protons (δ 8.2–8.5 ppm) and thiol proton (δ 3.5–4.0 ppm, broad).

- ¹³C NMR : Confirm CF₃ substitution (δ ~120 ppm, q, J = 32 Hz) .

2. X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., S–H···N motifs) for stability studies .

3. Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 195.03) .

Advanced Research: Mechanistic Reactivity

Q: How does the thiol group in 6-(trifluoromethyl)pyrimidine-4-thiol influence its reactivity in metal coordination or redox reactions? A:

- Methodology :

- Use ITC (Isothermal Titration Calorimetry) to quantify binding constants (Kd) with transition metals (e.g., Cu²⁺, Zn²⁺).

- XRD of metal complexes reveals tetrahedral or square-planar geometries .

3. Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict nucleophilic attack sites and redox potentials .

Advanced Research: Biological Activity

Q: How can researchers reconcile contradictory data on the antimicrobial activity of 6-(trifluoromethyl)pyrimidine-4-thiol derivatives? A:

- Methodology :

- Dose-Response Analysis : Use factorial design (e.g., 2³ matrix) to test variables: concentration (0.1–100 µM), bacterial strain (Gram+/Gram−), and pH .

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., oxidized disulfides) that may alter bioactivity .

- Theoretical Frameworks : Link results to QSAR models, emphasizing lipophilicity (logP) and electron-withdrawing CF₃ effects on membrane penetration .

Advanced Research: Computational Applications

Q: What computational strategies are effective for predicting the drug-likeness of 6-(trifluoromethyl)pyrimidine-4-thiol derivatives? A:

- Methodology :

- ADMET Prediction : Use SwissADME or ADMETLab to assess solubility, CYP450 inhibition, and bioavailability. CF₃ groups often reduce metabolic stability .

- Docking Studies : AutoDock Vina or Glide screens against targets (e.g., dihydrofolate reductase) to prioritize derivatives for synthesis .

- MD Simulations : GROMACS evaluates binding mode stability (RMSD < 2.0 Å over 100 ns) .

Basic Research: Safety and Handling

Q: What safety protocols are essential when handling 6-(trifluoromethyl)pyrimidine-4-thiol in laboratory settings? A:

- Methodology :

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure.

- Waste Management : Segregate thiol-containing waste and neutralize with oxidizing agents (e.g., NaOCl) before disposal .

- Stability Tests : Conduct DSC (Differential Scanning Calorimetry) to assess thermal decomposition risks (>200°C typically safe) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.